molecular formula C21H27ClN6O2 B2695017 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 585552-26-7

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2695017
CAS RN: 585552-26-7
M. Wt: 430.94
InChI Key: FGOWLCPLIAQZBO-UHFFFAOYSA-N
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Description

The compound “8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione” is a chemical compound with a complex structure . It contains several functional groups, including a chlorophenyl group, a piperazine ring, and a purine dione moiety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a purine-2,6-dione core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . Attached to this core are a piperazine ring and a chlorophenyl group . The molecular formula is C17H19ClN6O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 374.83 g/mol . Unfortunately, other properties such as melting point, boiling point, and solubility were not found in the available resources .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activity, given the reported activity of structurally similar compounds . Additionally, research could be conducted to optimize its synthesis and to explore its physical and chemical properties in more detail.

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)7-8-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-11-9-26(10-12-27)16-6-4-5-15(22)13-16/h4-6,13-14H,7-12H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWLCPLIAQZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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